molecular formula C21H24N2O2S2 B431431 12,12-dimethyl-4-(2-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-4-(2-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431431
M. Wt: 400.6g/mol
InChI Key: OQCBWYGBQPWAIL-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidinone structure, followed by the introduction of the dimethyl, methylphenyl, and propylsulfanyl groups under controlled conditions. Common reagents used in these reactions include organolithium compounds, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one: shares similarities with other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidinone derivatives.

    Thieno[2,3-d]pyrimidinones: These compounds have a similar core structure but may differ in the substituents attached to the rings.

    Pyrano[4’,3’4,5]thieno derivatives: These compounds share the pyrano and thieno ring systems but may have different functional groups.

Uniqueness

The uniqueness of 6,6-dimethyl-3-(2-methylphenyl)-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H24N2O2S2/c1-5-10-26-20-22-18-17(14-11-21(3,4)25-12-16(14)27-18)19(24)23(20)15-9-7-6-8-13(15)2/h6-9H,5,10-12H2,1-4H3

InChI Key

OQCBWYGBQPWAIL-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4C

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4C

Origin of Product

United States

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